3-Cyano-2-formylbenzoic acid

Catalog No.
S13768573
CAS No.
M.F
C9H5NO3
M. Wt
175.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyano-2-formylbenzoic acid

Product Name

3-Cyano-2-formylbenzoic acid

IUPAC Name

3-cyano-2-formylbenzoic acid

Molecular Formula

C9H5NO3

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C9H5NO3/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,5H,(H,12,13)

InChI Key

RQEPALKXAWIVPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C=O)C#N

3-Cyano-2-formylbenzoic acid is an aromatic compound characterized by the presence of a cyano group and a formyl group attached to a benzoic acid framework. Its molecular formula is C9H5NO3\text{C}_9\text{H}_5\text{NO}_3 and it has a molecular weight of approximately 175.14 g/mol . This compound typically appears as a crystalline solid and is notable for its reactivity due to the functional groups present, which allow it to participate in various

  • Oxidation: The formyl group can be oxidized to yield the corresponding carboxylic acid.
  • Reduction: The cyano group can be reduced to an amine, providing opportunities for further functionalization.
  • Substitution Reactions: The hydrogen atoms on the aromatic ring can be substituted with various nucleophiles, depending on the reaction conditions and reagents used.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The synthesis of 3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. A common method includes:

  • Cyanation: Starting from 2-formylbenzoic acid, a cyanation reaction introduces the cyano group.
  • Functionalization: Additional steps may involve protecting or modifying other functional groups to achieve the desired product.

Industrial methods may utilize continuous flow chemistry techniques to improve efficiency and yield during synthesis .

3-Cyano-2-formylbenzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored in drug development due to potential biological activities.
  • Material Science: Used in creating specialty chemicals and materials due to its reactive functional groups .

Interaction studies involving 3-cyano-2-formylbenzoic acid focus on its ability to bind with proteins or enzymes, which could lead to insights into its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit interactions that could be therapeutically relevant, although specific data on this compound are still emerging .

Several compounds share structural similarities with 3-cyano-2-formylbenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Formylbenzoic AcidLacks cyano groupLess reactive compared to 3-cyano-2-formylbenzoic acid
6-Cyano-2-formylbenzoic AcidCyano group at a different positionDifferent reactivity profile due to positional changes
5-Bromo-3-cyano-2-formylbenzoic AcidContains bromine in addition to cyanoIncreased reactivity due to bromine substitution

Uniqueness

The uniqueness of 3-cyano-2-formylbenzoic acid lies in its specific combination of functional groups (cyano and formyl) on the benzoic acid structure. This configuration provides diverse pathways for

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

175.026943022 g/mol

Monoisotopic Mass

175.026943022 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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